molecular formula C8H7FO2 B118475 2-Fluoro-6-methoxybenzaldehyde CAS No. 146137-74-8

2-Fluoro-6-methoxybenzaldehyde

Cat. No. B118475
M. Wt: 154.14 g/mol
InChI Key: UIOAYOIJMYMOEU-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxybenzaldehyde is a chemical compound with the molecular formula C8H7FO2 . It is also known by other names such as 6-Fluoro-o-anisaldehyde, 2-methoxy-6-fluorobenzaldehyde, and 3-fluoro-2-formylanisole . The compound has a molecular weight of 154.14 g/mol .


Synthesis Analysis

The synthesis of 2-Fluoro-6-methoxybenzaldehyde involves the use of magnesium chloride in acetonitrile under an inert atmosphere . Triethylamine is added to the mixture, which is then reacted at 50 °C for 3 hours . The reaction is completed by adding 1N aqueous hydrochloric acid to adjust the pH to 4, and the mixture is extracted with ethyl acetate .


Molecular Structure Analysis

The InChI Key of 2-Fluoro-6-methoxybenzaldehyde is UIOAYOIJMYMOEU-UHFFFAOYSA-N . The SMILES string representation of the molecule is COC1=C (C=O)C (F)=CC=C1 .


Physical And Chemical Properties Analysis

2-Fluoro-6-methoxybenzaldehyde is a crystalline powder with a tan to white color . It has a melting point range of 57.0°C to 60.0°C . The compound has a flash point of 110°C . It has an assay percent range of 97.5% min. (GC) .

Scientific Research Applications

Synthesis and Anticancer Activity

2-Fluoro-6-methoxybenzaldehyde has been utilized in the synthesis of fluorinated analogues of combretastatin A-4, highlighting its role in the development of potential anticancer agents. These compounds retain potent cell growth inhibitory properties, suggesting the value of fluoro-substituted benzaldehydes in medicinal chemistry (Lawrence et al., 2003).

Facile Synthesis Methodology

The compound has been the focus of research aiming to simplify synthetic methods, resulting in a one-step synthesis process that offers advantages in terms of cost and environmental impact, thus showing its importance in green chemistry applications (Wang Bao-jie, 2006).

Monitoring Aldol Reactions

A novel application involves the use of a fluorogenic aldehyde bearing a 1,2,3-triazole moiety for monitoring the progress of aldol reactions through fluorescence, indicating its utility in chemical reaction monitoring and analysis (Guo & Tanaka, 2009).

Chemosensor for Copper Ion Detection

In the field of chemical sensing, derivatives of salicylaldehydes, which could be structurally related to 2-Fluoro-6-methoxybenzaldehyde, have been developed as chemosensors for the detection of copper ions, demonstrating the role of fluorinated benzaldehydes in environmental monitoring and bioimaging applications (Gao et al., 2014).

Metabolism and Bioconversion Studies

Studies on the white rot fungus Bjerkandera adusta have investigated the bioconversion of halogenated organic compounds, including methoxybenzaldehyde derivatives. This research underscores the environmental significance of 2-Fluoro-6-methoxybenzaldehyde in bioremediation and the understanding of natural halogenation processes (Beck et al., 2000).

Safety And Hazards

2-Fluoro-6-methoxybenzaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-fluoro-6-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOAYOIJMYMOEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372012
Record name 2-Fluoro-6-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-methoxybenzaldehyde

CAS RN

146137-74-8
Record name 2-Fluoro-6-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-6-methoxybenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The solution of 3-fluoroanisole (3.36 g, 0.0266 mol) in anhydrous tetrahydrofuran was cooled to −78° C. and 1.4M solution of n-butyllithium in hexanes (19 mL, 0.0266 mol) was added dropwise keeping the reaction mixture temperature below −75° C. Upon the completion of the addition, N,N,N′,N′,N″-pentamethyldiethylenetriamine was added dropwise and the stirring at −78° C. was continued under an atmosphere of nitrogen for an additional two hours. N,N-dimethylformamide (3.89 g, 0.0532 mol) was added dropwise and the reaction mixture was slowly warmed up while stirring for half an hour. It was quenched by dropwise addition of 1N hydrochloric acid and the layers were separated. The aqueous phase was further extracted with ethyl acetate (2×150 mL) and the combined organic extracts were dried with magnesium sulfate. The organic phase was concentrated under reduced pressure and the residue was triturated in n-heptane. The precipitate was collected by filtration and dried to yield 2-fluoro-6-methoxybenzaldehyde (2.95 g, 0.0191 mol) as an off-white solid.
Quantity
3.36 g
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hexanes
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3.89 g
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Synthesis routes and methods II

Procedure details

The solution of 3-Fluoro anisole (2.2 g, 17.44 mmol) in anhydrous THF (40 ml) under a nitrogen atmosphere was cooled to −78° C., and then n-BuLi (1.6 M, 19.18 mmol) was slowly added thereto. The reaction mixture was stirred at −78° C. for 1 hour, slowly added with DMF (1.6 ml, 20.93 mmol), and then stirred for 1 hour. After the termination of the reaction, the resulting reaction solution was added with dilute H2SO4, extracted two times with ethyl acetate, washed with brine, dried over MgSO4, and then filtered. The filtrate was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=6:1), thus obtaining the title compound as a white solid (1.48 g, 9.6 mmol, 55%).
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2.2 g
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40 mL
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19.18 mmol
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1.6 mL
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55%

Synthesis routes and methods III

Procedure details

A solution of butyllithium in hexanes (2.5 M; 15.9 ml) was added to a stirring solution of 3-fluoroanisole (5.0 g) in dry tetrahydrofuran (100 ml) at -78° C. and the mixture stirred at that temperature for 30 min. Dry dimethylformamide (3.1 ml) was added and the mixture stirred and allowed to warm to ambient temperature during one hour. Water (150 ml) was added and the mixture extracted with ethyl acetate (3×100 ml). The combined extracts were washed with brine (100 ml), dried over magnesium sulphate, and the solvent removed in vacuo. Distillation of the residue under reduced pressure gave 2-fluoro-6-methoxybenzaldehyde (4.6 g) as an oil b.p. 120° C. at 10.66 mbar.
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100 mL
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150 mL
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